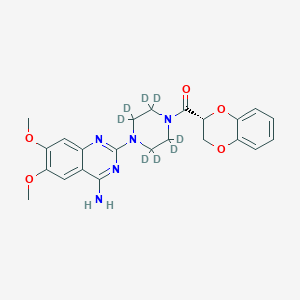

(R)-Doxazosin-d8

Description

Contextualization of Doxazosin (B1670899) Enantiomers in Research

Doxazosin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: (R)-Doxazosin and (S)-Doxazosin. cdnsciencepub.comresearchgate.net While Doxazosin is typically administered as a racemic mixture (containing equal amounts of both enantiomers), research has revealed that the two enantiomers can exhibit different pharmacological and pharmacokinetic properties. frontiersin.orgnih.gov

Significance of Stable Isotope Labeling (Deuteration) in Contemporary Pharmaceutical Science

Stable isotope labeling, particularly the replacement of hydrogen with its stable, non-radioactive isotope deuterium (B1214612) (a process called deuteration), has become a cornerstone of modern pharmaceutical science. nih.govscitechnol.com This subtle structural modification, which adds a neutron to the hydrogen atom, can significantly impact a molecule's properties without altering its fundamental chemical reactivity or shape. researchgate.netresearchgate.net This technique is instrumental in various stages of drug discovery and development, from early metabolic studies to clinical pharmacokinetics. nih.goveurekaselect.com

The primary principle underlying the utility of deuteration in drug metabolism research is the Deuterium Kinetic Isotope Effect (KIE) . researchgate.nettandfonline.com The bond between a carbon atom and a deuterium atom (C-D) is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. dovepress.comjuniperpublishers.com This increased bond strength means that more energy is required to break a C-D bond. juniperpublishers.com

Many drug metabolism processes, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. juniperpublishers.comnih.gov By strategically replacing a hydrogen atom at a site of metabolic activity with a deuterium atom, the rate of that metabolic reaction can be slowed down. researchgate.net This observable change in reaction rate (kH/kD) is the KIE. dovepress.com Researchers exploit this effect to investigate metabolic pathways; a significant KIE provides strong evidence that C-H bond cleavage is a critical step in the metabolism of a drug. nih.gov

The unique properties of deuterated compounds offer several advantages in research settings:

Internal Standards in Bioanalysis: Deuterated analogues are considered the gold standard for use as internal standards in quantitative bioanalytical methods, especially those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comacs.org Since a deuterated standard like (R)-Doxazosin-d8 has a higher molecular weight than its non-deuterated counterpart, it can be easily distinguished by a mass spectrometer. caymanchem.comaxios-research.com However, its chemical behavior during sample extraction, chromatography, and ionization is nearly identical to the analyte of interest. nih.gov This co-elution and similar behavior corrects for variability during sample processing and analysis, leading to highly accurate and precise quantification of the target drug in complex biological matrices like plasma. nih.goveurekaselect.comnih.gov

Metabolite Identification: Stable isotope labeling is a powerful tool for identifying drug metabolites. scitechnol.comeurekaselect.com By analyzing samples from preclinical studies where a deuterated drug was administered, researchers can use mass spectrometry to find the characteristic isotopic signature of the drug and all its metabolites, helping to elucidate metabolic pathways. nih.gov

Modulation of Pharmacokinetics: In drug development, deuteration can be used to intentionally slow down a drug's metabolism. nih.govnih.gov This can lead to an increased half-life, improved bioavailability, and potentially a more favorable safety profile by reducing the formation of toxic metabolites. researchgate.netresearchgate.net

Principles of Deuterium Kinetic Isotope Effects in Drug Metabolism Research

Research Rationale and Objectives for this compound Investigations

The primary research rationale for the synthesis and use of this compound is to serve as a high-fidelity internal standard for the precise and accurate quantification of (R)-Doxazosin. caymanchem.com Given the stereoselective pharmacology and metabolism of Doxazosin, it is often necessary to measure the concentration of each enantiomer independently. frontiersin.orgresearchgate.net

The key objectives for using this compound in research investigations include:

Enantioselective Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of (R)-Doxazosin without interference from the (S)-enantiomer. nih.gov

Bioequivalence and Bioavailability Studies: To compare different formulations or administration routes of Doxazosin by precisely measuring the concentration of the (R)-enantiomer in plasma or other biological fluids.

Quantitative Analysis in In Vitro Systems: To study the metabolism of (R)-Doxazosin in systems like human liver microsomes (HLMs) to identify the specific CYP enzymes responsible for its biotransformation. frontiersin.org

By enabling the reliable measurement of (R)-Doxazosin, this compound plays a critical role in building a comprehensive understanding of the drug's stereoselective behavior in biological systems.

Data Tables

Table 1: Physicochemical Properties of (R)-Doxazosin and its Deuterated Analog

| Compound | Molecular Formula | Exact Molar Mass ( g/mol ) |

| (R)-Doxazosin | C₂₃H₂₅N₅O₅ | 451.1856 |

| This compound | C₂₃H₁₇D₈N₅O₅ | 459.2359 |

This table provides a comparison of the molecular formula and exact mass for the parent compound and its stable isotope-labeled analog. The increase in mass for this compound is due to the replacement of eight hydrogen (H) atoms with eight deuterium (D) atoms.

Table 2: Representative Mass Spectrometry Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Doxazosin | 452.3 | 344.4 | Analyte Quantification nih.govoup.com |

| Doxazosin-d8 | 460.3 | 352.4 | Internal Standard tandfonline.comresearchgate.net |

This table illustrates typical precursor-to-product ion transitions used in Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer. The distinct mass-to-charge ratios (m/z) allow for the simultaneous and specific detection of both Doxazosin and its deuterated internal standard, this compound, in a single analysis.

Structure

3D Structure

Properties

Molecular Formula |

C23H25N5O5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2 |

InChI Key |

RUZYUOTYCVRMRZ-PVLXMHINSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |

Origin of Product |

United States |

Synthetic Pathways and Stereoselective Deuterium Incorporation

Enantioselective Synthesis Strategies for (R)-Doxazosin Precursors

The crucial chiral center in doxazosin (B1670899) is located on the 1,4-benzodioxan-2-ylcarbonyl moiety. Therefore, the primary challenge lies in the enantioselective synthesis of the (R)-1,4-benzodioxan-2-carboxylic acid intermediate or its derivatives. Several strategies have been developed to achieve this.

One prominent approach is enzymatic kinetic resolution. researchgate.netmdpi.comresearchgate.net This method utilizes lipases to selectively hydrolyze a racemic ester of 1,4-benzodioxan-2-carboxylic acid. For instance, in a hydrolytic kinetic resolution of racemic methyl-1,4-benzodioxan-2-carboxylate catalyzed by lipase (B570770) from Arthrobacter sp., the enzyme preferentially acts on one enantiomer, leaving the other unreacted. mdpi.com To obtain the (S)-carboxylic acid, the reaction is allowed to proceed to approximately 42% conversion, yielding the acid with an enantiomeric excess (e.e.) of over 99%. mdpi.com Consequently, the unreacted (R)-methyl ester, which can be isolated from the reaction mixture, serves as the precursor for (R)-Doxazosin. mdpi.comresearchgate.net

Another powerful technique is asymmetric catalysis. Palladium-catalyzed enantioselective intramolecular C-O bond formation represents a modern approach to constructing the chiral dihydropyran ring system. acs.org This method can achieve desymmetrization of prochiral precursors to yield chiral (2,3-dihydrobenzo[b] Current time information in Bangalore, IN.marquette.edudioxin-2-yl)methanols with high enantioselectivity, which are then converted to the desired carboxylic acid precursor. acs.org

The final assembly of the doxazosin molecule involves coupling the chiral 1,4-benzodioxan-2-carbonyl moiety with the deuterated piperazine (B1678402) and the 4-amino-6,7-dimethoxyquinazoline nucleus. nih.govprepchem.comresearchgate.net

Methodologies for Targeted Deuterium (B1214612) Incorporation into Doxazosin

For (R)-Doxazosin-d8, the eight deuterium atoms are specifically located on the piperazine ring. caymanchem.com The most direct and efficient method to achieve this is not through hydrogen-deuterium exchange on the final doxazosin molecule, but by utilizing a deuterated building block during the synthesis. google.com

The primary technique for producing this compound involves the synthesis of the molecule using isotopically enriched starting materials. google.com Specifically, piperazine-d8 is used as a key intermediate. This deuterated building block is then reacted in a condensation reaction with the 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and the activated (R)-1,4-benzodioxan-2-carboxylic acid. prepchem.comresearchgate.netgoogle.com

The reaction mechanism follows a standard nucleophilic acyl substitution pathway. The secondary amine of the piperazine-d8 ring attacks the activated carbonyl carbon of the (R)-1,4-benzodioxan-2-carbonyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond. This is followed by a nucleophilic aromatic substitution where the other nitrogen of the piperazine-d8 ring displaces the chlorine atom on the quinazoline (B50416) ring. prepchem.com

Alternative methods for deuterium incorporation, such as photoredox catalysis for deuterating C-H bonds adjacent to nitrogen atoms, are being developed, but synthesis from deuterated building blocks remains the most common approach for ensuring high isotopic purity at specific positions. nih.govassumption.edu

Verifying the successful incorporation of deuterium and its precise location is critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) is used to confirm the absence of proton signals at the deuterated positions on the piperazine ring. mdpi.com

²H NMR (Deuterium NMR) is used to directly observe the deuterium atoms. A strong peak in the ²H NMR spectrum corresponding to the piperazine ring confirms the effectiveness of the deuteration. wikipedia.org Deuterated solvents are used in NMR analysis to avoid interference from the solvent's own hydrogen atoms. tutorchase.comsimsonpharma.com

Mass Spectrometry (MS):

LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) is used to determine the molecular weight of the final compound. caymanchem.com The observed mass of this compound will be approximately 8 mass units higher than that of its non-deuterated counterpart, confirming the incorporation of eight deuterium atoms. This technique is also crucial for quantifying the level of isotopic enrichment, ensuring that the desired d8 species is the predominant form (typically >98%). nih.gov

The combination of these methods provides a comprehensive picture of the isotopic purity and the specific sites of deuteration.

Deuteration Techniques and Reaction Mechanisms

Chiral Resolution and Purification of this compound

If the synthesis does not proceed with perfect enantioselectivity, or if a racemic deuterated doxazosin is prepared, a chiral resolution step is necessary to isolate the desired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation. uclan.ac.uk

Chiral Stationary Phases (CSPs) are essential for this process. Polysaccharide-based columns, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (marketed as Chiralpak AD-H), have proven highly effective in resolving doxazosin enantiomers. nih.gov Baseline separation can typically be achieved using a mobile phase consisting of a mixture of n-hexane, an alcohol modifier (like ethanol (B145695) or propanol), and a small amount of a basic additive like diethylamine (B46881) to improve peak shape. nih.gov

Another approach involves using a chiral mobile phase additive. For example, carboxymethyl-β-cyclodextrin can be added to the mobile phase in reversed-phase HPLC to achieve chiral recognition and separation of the doxazosin enantiomers. nih.gov Protein-based CSPs, such as those using ovomucoid, have also been successfully employed for the enantiomeric separation of doxazosin. mdpi.com

Standard purification techniques, such as column chromatography on silica (B1680970) gel, are used to remove synthetic impurities before the final chiral resolution step. prepchem.com

Analytical Verification of Synthetic Purity and Enantiomeric Excess for this compound

The final validation of the synthesized this compound involves confirming its chemical purity and its enantiomeric purity, or enantiomeric excess (e.e.).

Synthetic Purity Analysis: The chemical purity is typically assessed using reversed-phase HPLC with UV detection. A standard C18 column is often used with a mobile phase such as a buffered acetonitrile (B52724)/water mixture. The purity is determined by comparing the peak area of the main compound to the areas of any impurity peaks.

Table 1: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

This table presents typical parameters for the analysis of chemical purity.

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is a measure of the purity of a chiral substance. It is determined using chiral HPLC with the methods described in section 2.3. The e.e. is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram. masterorganicchemistry.com

Formula for Enantiomeric Excess:

A high e.e. value (typically >99%) is required for pharmaceutical applications. The chiral HPLC methods are sensitive enough to detect even small amounts of the undesired (S)-enantiomer. nih.govnih.gov In addition to HPLC, other techniques like using chiral NMR shift reagents can also be employed to determine enantiomeric purity. osmania.ac.in

Table 2: Chiral HPLC Systems for Enantiomeric Excess of Doxazosin

| System | Stationary Phase | Mobile Phase Example |

|---|---|---|

| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane : ethanol : diethylamine (80:20:0.1) |

| Chiral Mobile Phase Additive | Reversed-Phase (e.g., C18) | Aqueous buffer with carboxymethyl-β-cyclodextrin |

This table summarizes common chiral HPLC setups for resolving doxazosin enantiomers. nih.govnih.gov

Advanced Analytical Methodologies for R Doxazosin D8 Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This methodology is extensively used for the analysis of (R)-Doxazosin-d8.

Development of Highly Sensitive and Selective Bioanalytical Assays

LC-MS/MS is instrumental in developing robust bioanalytical assays for quantifying doxazosin (B1670899) in various biological matrices, such as plasma and urine. amazon.aeoup.comnih.gov These assays are crucial for pharmacokinetic studies, enabling the determination of drug concentrations over time. The use of a deuterated internal standard like this compound is a key component of these methods, ensuring accuracy and precision by compensating for variations during sample preparation and analysis. amazon.aeoup.com

A typical LC-MS/MS method involves the extraction of the analyte and the internal standard from the biological sample, followed by chromatographic separation and detection. nih.gov For instance, a "dilute-and-shoot" method for analyzing antihypertensive drugs in urine utilizes doxazosin-d8 as an internal standard, offering rapid sample preparation and high throughput. oup.com The specificity of tandem mass spectrometry allows for the selective monitoring of specific precursor-to-product ion transitions for both doxazosin and this compound, minimizing interferences from other compounds in the matrix. oup.comfrontiersin.org

Table 1: Exemplary LC-MS/MS Parameters for Doxazosin Analysis

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Doxazosin) | m/z 452.2 → m/z 344.1 |

| Monitored Transition (this compound) | m/z 460.2 → m/z 352.1 |

| Internal Standard | This compound |

Note: Specific parameters can vary between different validated methods.

Role as an Internal Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as an internal standard in quantitative bioanalysis. caymanchem.comamazon.aeoup.com An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. frontiersin.org Because the physicochemical properties of this compound are nearly identical to those of doxazosin, it fulfills these requirements effectively. smolecule.com

During sample analysis, a known amount of this compound is added to each sample, calibrator, and quality control sample. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of doxazosin in the unknown samples. nih.gov This ratiometric approach corrects for potential losses during sample extraction and inconsistencies in injection volume, leading to highly reliable and reproducible results. amazon.aeoup.com For example, in a validated method for the quantification of 12 antihypertensive drugs, doxazosin-d8 was used as the internal standard for the accurate measurement of doxazosin in dried blood spots. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry has further enhanced the speed and efficiency of bioanalytical methods. researchgate.netmdpi.com UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and improved resolution compared to conventional HPLC. mdpi.com

When combined with tandem mass spectrometry, UHPLC-MS/MS provides a highly sensitive and rapid platform for the quantification of doxazosin using this compound as an internal standard. nih.govresearchgate.net This approach has been successfully applied to determine doxazosin levels in human plasma, offering short analysis times and high throughput, which are essential for clinical and bioequivalence studies. researchgate.net The increased sensitivity of UHPLC-MS/MS can also be beneficial when only small sample volumes are available. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of isotopic labeling in compounds like this compound. sigmaaldrich.com

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by comparing its spectra to that of non-deuterated doxazosin. researchgate.netresearchgate.net The ¹H NMR spectrum of doxazosin shows characteristic signals for the protons in the quinazoline (B50416), piperazine (B1678402), and benzodioxan moieties. researchgate.netresearchgate.net In the ¹H NMR spectrum of this compound, the signals corresponding to the eight deuterated positions will be absent or significantly reduced in intensity, providing direct evidence of successful labeling.

Table 2: General ¹H NMR and ¹³C NMR Spectral Data for Doxazosin (for comparison)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.65 | s | Quinazoline H |

| ¹H | ~7.24 | s | Quinazoline H |

| ¹H | ~6.9-7.1 | m | Benzodioxan Ar-H |

| ¹H | ~5.33 | dd | Chiral H |

| ¹H | ~3.8-3.9 | s | Methoxy groups |

| ¹³C | ~161 | s | C=O |

| ¹³C | ~150-155 | s | Quinazoline C |

| ¹³C | ~142-143 | s | Benzodioxan Ar-C |

| ¹³C | ~115-120 | s | Benzodioxan Ar-C |

| ¹³C | ~64-70 | s | Benzodioxan O-CH/CH₂ |

| ¹³C | ~56 | s | Methoxy C |

| ¹³C | ~40-50 | s | Piperazine C |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data derived from studies on doxazosin. researchgate.netresearchgate.netresearchgate.net

Determination of Deuterium (B1214612) Content and Location via NMR

Deuterium (²H) NMR spectroscopy is a direct method for determining the location and extent of deuterium incorporation in a molecule. sigmaaldrich.com For this compound, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions. The integration of these signals can be used to quantify the deuterium enrichment at each site. sigmaaldrich.com

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Doxazosin is a chiral compound, and its enantiomers can exhibit different pharmacological and metabolic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantiomeric resolution of doxazosin. nih.gov The development of effective enantioselective separation methods often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, have proven to be particularly effective. nih.gov

For instance, studies have demonstrated successful baseline separation of doxazosin enantiomers on an amylose tris-(3,5-dimethylphenylcarbamate) column (Chiralpak AD-H). nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695), 1-propanol, or 2-propanol) with a small amount of a basic additive like diethylamine (B46881), is a critical factor influencing the resolution of the enantiomers. nih.gov The concentration of the alcohol modifier, in particular, can be fine-tuned to optimize the separation. nih.gov Good separation has been achieved using a mobile phase consisting of n-hexane, an alcohol, and 0.1% diethylamine. nih.gov

Another approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantioselective determination of doxazosin enantiomers in human plasma. researchgate.netresearchgate.net In one such method, baseline chiral separation was achieved within 9 minutes on an ovomucoid column using an isocratic mobile phase of methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v) at a flow rate of 0.60 mL/min. researchgate.netresearchgate.net This highlights the versatility of different chiral stationary phases and mobile phase compositions in achieving the desired separation.

The selection of the appropriate chiral column and mobile phase is often a result of systematic investigation into the effects of various parameters on the separation. The structural characteristics of both the analyte and the solvent play a significant role in the chiral recognition mechanism. nih.gov

Once an enantioselective separation method is developed, it must be rigorously validated to ensure its reliability and suitability for its intended purpose. This validation process assesses several key parameters. For chiral methods, a critical aspect of validation is confirming that no chiral inversion occurs during sample storage, preparation, and analysis. researchgate.netresearchgate.net

Validation studies for chiral methods typically include the evaluation of specificity, linearity, accuracy, precision, and the limits of detection and quantification. usp.org For instance, a validated method for doxazosin enantiomers in human plasma demonstrated that no chiral inversion was observed during the entire analytical process. researchgate.netresearchgate.net This ensures that the measured enantiomeric ratio accurately reflects the true composition of the sample.

Development of Enantioselective Separation Methods

Method Validation Parameters for this compound Analytical Procedures

The validation of analytical methods for quantifying this compound, particularly in biological matrices, is essential to ensure the accuracy and reliability of the data generated. usp.orgpsu.edu This is especially critical for applications such as pharmacokinetic studies. nih.govnih.gov this compound is often used as an internal standard in the quantification of doxazosin due to its similar chemical properties but distinct mass, allowing for accurate measurement by mass spectrometry. oup.comresearchgate.netcaymanchem.com

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest without interference from other components in the sample, such as metabolites, endogenous substances, or other drugs. usp.orgnih.gov In complex biological matrices like plasma or urine, achieving high selectivity is a significant challenge. nih.govoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides excellent specificity. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound and the analyte of interest can be monitored, significantly reducing the likelihood of interference. researchgate.net For example, in a method for determining doxazosin in human plasma, this compound was used as the internal standard, and the analysis was performed using LC-MS/MS with positive electrospray ionization in the MRM mode. researchgate.net This approach ensures that the detected signal is specific to the target compounds.

The validation of specificity involves analyzing blank matrix samples from different sources to check for any interfering peaks at the retention time of the analyte and internal standard. usp.org Additionally, the method's ability to separate the analyte from its known impurities and degradation products is also assessed. usp.org

These parameters are fundamental to the validation of any quantitative analytical method. psu.edunih.govnih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. psu.edunih.gov A linear relationship is typically established by analyzing a series of calibration standards at different concentrations. For example, a validated HPLC method for doxazosin in human plasma showed a good linear response over the range of 5.0-200 ng/mL. nih.gov Another LC-MS/MS method for doxazosin enantiomers was linear in the concentration range of 0.100-50.0 ng/mL. researchgate.netresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. oup.com For instance, the accuracy of a method for doxazosin enantiomers ranged from 97.4-99.5% for R-(-)-doxazosin and 96.8-102.8% for S-(+)-doxazosin. researchgate.netresearchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (within-day) and inter-day precision (between-day). oup.com A validated method for doxazosin enantiomers reported intra- and inter-assay precision of 5.0-11.1% and 5.7-7.6% for the R and S enantiomers, respectively. researchgate.netresearchgate.net

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. For example, the recovery of doxazosin and its internal standard, cisapride, were found to be 67.4% and 61.7%, respectively, in one study. researchgate.net

Interactive Table: Validation Parameters for Doxazosin Analytical Methods

| Parameter | Method | Matrix | Range/Value | Source |

| Linearity | HPLC-Fluorescence | Human Plasma | 5.0-200 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | 0.100-50.0 ng/mL | researchgate.netresearchgate.net | |

| Accuracy | HPLC-Fluorescence | Human Plasma | 94.11% - 105% | nih.gov |

| LC-MS/MS | Human Plasma | 97.4-99.5% (R-doxazosin) | researchgate.netresearchgate.net | |

| LC-MS/MS | Human Plasma | 96.8-102.8% (S-doxazosin) | researchgate.netresearchgate.net | |

| Precision (Intra-day) | HPLC-Fluorescence | Human Plasma | 0.64% - 14.73% | nih.gov |

| LC-MS/MS | Human Plasma | 5.0-11.1% (R-doxazosin) | researchgate.netresearchgate.net | |

| Precision (Inter-day) | HPLC-Fluorescence | Human Plasma | 0.64% - 14.73% | nih.gov |

| LC-MS/MS | Human Plasma | 5.7-7.6% (R-doxazosin) | researchgate.netresearchgate.net | |

| Recovery | LC-MS/MS | Human Plasma | 67.4% (Doxazosin) | researchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. oup.com It is often determined as the concentration that produces a signal-to-noise ratio of greater than 10. oup.com

The Limit of Quantification (LOQ) , also referred to as the lower limit of quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For bioanalytical methods, this is a critical parameter as it defines the lower end of the calibration curve.

For example, a sensitive LC-MS/MS method for the determination of doxazosin enantiomers in human plasma established an LLOQ of 0.100 ng/mL for each enantiomer. researchgate.netresearchgate.net Another HPLC method with fluorescence detection had an LLOQ of 1 ng/mL. researchgate.net The choice of analytical technique and sample preparation method significantly influences the achievable LOD and LOQ.

Pharmacokinetic and Metabolic Research Investigations of R Doxazosin D8

Application of (R)-Doxazosin-d8 in Preclinical Pharmacokinetic Studies

The use of deuterated compounds like this compound is a valuable tool in preclinical pharmacokinetic research. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, providing crucial data for drug development. thno.org

Absorption, Distribution, and Excretion (ADME) Research in Animal Models

Preclinical ADME studies in animal models such as mice, rats, and dogs are fundamental to predicting a drug's behavior in humans. thno.orgmdpi.com For the non-deuterated parent compound, doxazosin (B1670899), studies have shown it is well-absorbed orally, with a bioavailability of approximately 65% in humans. medsafe.govt.nznih.gov It is extensively bound to plasma proteins (around 98%) and is widely distributed throughout the body. nih.govdrugbank.com The primary route of elimination for doxazosin and its metabolites is through the feces, with a smaller portion excreted in the urine. medsafe.govt.nzdrugbank.com

In animal studies, the pharmacokinetics of doxazosin vary across species. For instance, the plasma half-life is approximately 1.2 hours in rats and 5 hours in dogs, compared to about 22 hours in humans. nih.gov Oral bioavailability is around 50% in rats and 60% in dogs. nih.gov The use of this compound in such studies allows researchers to trace the molecule and its metabolites with greater precision, helping to delineate the ADME profile more clearly.

| Parameter | Human | Rat | Dog |

| Oral Bioavailability | ~65% medsafe.govt.nznih.gov | ~50% nih.gov | 60% nih.gov |

| Plasma Protein Binding | ~98% nih.govdrugbank.com | 95.3% nih.gov | - |

| Terminal Elimination Half-Life | ~22 hours medsafe.govt.nznih.gov | 1.2 hours nih.gov | 5 hours nih.gov |

| Primary Route of Excretion | Feces medsafe.govt.nzdrugbank.com | Feces nih.gov | Feces nih.gov |

Compartmental and Non-Compartmental Pharmacokinetic Modeling

Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body. Both compartmental and non-compartmental models are employed to analyze data from preclinical studies. Non-compartmental analysis of doxazosin has been used to determine key parameters like clearance, volume of distribution, and elimination half-life. nih.gov

Compartmental models, which describe the body as a series of interconnected compartments, can provide a more detailed understanding of drug distribution and elimination. For doxazosin, a two-compartment model has been used to describe its biphasic elimination pattern. medsafe.govt.nz The use of this compound as an internal standard in these studies enhances the accuracy of the analytical methods used to measure drug concentrations, leading to more reliable pharmacokinetic models. researchgate.net

Elucidation of Metabolic Pathways Using Deuterated Analogues

Deuterated analogues are instrumental in elucidating the metabolic pathways of drugs. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This allows for a more detailed investigation of metabolic routes and the enzymes involved.

In Vitro Metabolism Studies with Liver Microsomes and Recombinant Enzymes

In vitro studies using liver microsomes and recombinant cytochrome P450 (CYP) enzymes are a cornerstone of metabolism research. nih.gov These systems allow for the investigation of specific metabolic reactions in a controlled environment. For doxazosin, in vitro studies have identified that it is extensively metabolized in the liver. medsafe.govt.nzmedicines.org.uk

The primary enzymes responsible for doxazosin metabolism are from the cytochrome P450 family, specifically CYP3A4, with CYP2D6 and CYP2C9 also playing a role, though to a lesser extent. medicines.org.uktevauk.come-lactancia.org Studies with this compound in these in vitro systems can help to pinpoint the exact sites of metabolism on the molecule and quantify the contribution of different enzymes to its breakdown. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-limiting steps of the metabolic process. nih.gov

Identification and Characterization of Deuterated Metabolites

The use of this compound facilitates the identification and structural elucidation of its metabolites. The mass shift introduced by the deuterium atoms allows for the clear differentiation of the parent drug and its metabolites from endogenous compounds in biological samples when analyzed by mass spectrometry. This aids in creating a comprehensive metabolic map and understanding how deuteration influences the metabolic profile. While deuteration is not expected to create unique metabolites not seen with the original compound, it can alter the relative amounts of different metabolites formed. researchgate.netjuniperpublishers.com

Known Metabolites of Doxazosin:

6'- and 7'-hydroxy metabolites nih.gov

O-desmethyl compounds nih.gov

2-piperazinyl metabolite nih.gov

Stereoselective Metabolism Research of Doxazosin Enantiomers

Comparative Metabolic Profiles of (R)- and (S)-Doxazosin in Research Models

Studies utilizing various research models, including rat and human liver microsomes (RLMs and HLMs), have been instrumental in comparing the metabolic fates of the (R)- and (S)-enantiomers of doxazosin. nih.govnih.gov Following administration of racemic doxazosin to rats, the plasma concentration of the (+)-enantiomer is consistently higher than that of the (-)-enantiomer. patsnap.com The plasma concentration ratio of (+)-doxazosin to (-)-doxazosin in rats can increase from 1.7 at 10 minutes to 17.1 at 360 minutes post-injection, indicating a much faster elimination of the (-)-enantiomer. nih.gov

In vitro experiments with liver microsomes have further detailed these differences. A comprehensive study identified 34 metabolites of doxazosin in rats. nih.govnih.gov While the same set of metabolites were found in both RLMs and HLMs, the metabolic profiles for the (-) and (+) enantiomers were significantly different between the two. nih.govnih.govresearchgate.net For instance, the chiral metabolic characteristics for certain metabolites (e.g., M17, M18, M21, and M25) were opposite in RLMs compared to HLMs. researchgate.net This highlights species-specific differences in stereoselective metabolism. In rat liver microsomes, when incubated as a mixture, (-)-doxazosin is depleted much more rapidly than (+)-doxazosin. patsnap.com This suggests a stereoselective inhibition of the metabolism of the (+)-isomer by the (-)-isomer at the level of the metabolizing enzymes. patsnap.com

Table 1: Comparative Plasma Protein Binding of Doxazosin Enantiomers

| Species | (-)-Doxazosin Binding (%) | (+)-Doxazosin Binding (%) |

|---|---|---|

| Human | 89.4% - 94.3% | 90.9% - 95.4% |

| Dog | 89.4% - 94.3% | 90.9% - 95.4% |

| Rat | 89.4% - 94.3% | 90.9% - 95.4% |

Data sourced from a study investigating stereoselective binding to plasma proteins. nih.gov

Investigation of Cytochrome P450 (CYP) Isoform Involvement in Stereoselective Metabolism

The metabolism of doxazosin is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. fda.govmedsafe.govt.nznih.govhres.ca The main metabolic pathways involve O-demethylation and C-hydroxylation. nih.govdrugbank.com In vitro studies using recombinant human CYP enzymes have identified several isoforms responsible for doxazosin metabolism, with CYP3A4 being the primary enzyme. fda.govhres.cadrugbank.com CYP2D6, CYP2C9, and CYP2C19 are also involved, but to a lesser extent. fda.govhres.cadrugbank.com

Research into the stereoselective metabolism has revealed that different CYP isoforms have varying preferences for the doxazosin enantiomers. nih.gov Studies with recombinant human CYP enzymes showed that four main isoforms could catalyze the metabolism of doxazosin, but with distinct preferences. nih.gov For example, CYP3A4 was found to highly specifically and selectively catalyze the formation of a particular metabolite (M22) from (-)-doxazosin. nih.govnih.gov This enzymatic preference contributes to the observed differences in the plasma concentrations of the enantiomers. patsnap.com

When the two enantiomers are co-incubated with rat liver microsomes, a prominent and stereoselective inhibition of the metabolism of the (-)-isomer is observed, which is attributed to competition at the CYP3A enzyme. patsnap.com This indicates that the presence of both isomers can influence the metabolic rate of each other.

This table summarizes findings from multiple in vitro studies. nih.govnih.govfda.govhres.cadrugbank.comemcrit.org

Assessment of Deuterium Kinetic Isotope Effects on Doxazosin Disposition

This compound is a deuterated version of the (R)-enantiomer of doxazosin, where eight hydrogen atoms have been replaced by deuterium atoms. smolecule.com This isotopic labeling is a critical tool in pharmacokinetic research, primarily to investigate the deuterium kinetic isotope effect (KIE). juniperpublishers.com The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. Since CYP450-mediated metabolism often involves the cleavage of a C-H bond, replacing hydrogen with deuterium at a metabolic site can slow down the rate of this reaction. juniperpublishers.complos.org

Deuterated analogs such as this compound are also invaluable as internal standards in analytical methods like mass spectrometry. smolecule.comclearsynth.com Their use allows for precise quantification of the non-deuterated drug in biological samples, improving the accuracy of pharmacokinetic studies. smolecule.com While specific pharmacokinetic data on the disposition of this compound itself is limited in the public domain, the principles of KIE suggest that its metabolic rate would be slower than its non-deuterated counterpart at the sites of deuteration. juniperpublishers.complos.org This can potentially alter its metabolic profile and enhance its stability.

This table is based on the general principles of the deuterium kinetic isotope effect in drug metabolism. juniperpublishers.com

Strategic Research Applications of R Doxazosin D8 in Drug Development

Facilitating Quantitative Bioanalysis in Early-Stage Drug Discovery

In early-stage drug discovery, accurate and precise quantification of a drug candidate in biological matrices is essential for determining its pharmacokinetic profile. (R)-Doxazosin-d8 serves as an exemplary internal standard for the quantification of doxazosin (B1670899) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis. caymanchem.comamazon.ae

Stable isotope-labeled (SIL) internal standards like this compound are considered the benchmark for quantitative bioanalysis. acanthusresearch.comnih.gov Because a SIL internal standard has nearly identical physicochemical properties to the analyte (the drug being measured), it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scioninstruments.com This co-eluting behavior allows the SIL standard to effectively compensate for variations in sample preparation, matrix effects (where other components in the biological sample interfere with the signal), and fluctuations in instrument response. acanthusresearch.comnebiolab.com By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and reproducible measurements. scioninstruments.comnebiolab.com

The use of this compound facilitates the development of robust and sensitive bioanalytical methods capable of measuring low concentrations of doxazosin in complex biological samples such as plasma and urine. oup.comnih.govresearchgate.net For example, LC-MS/MS methods have been validated for quantifying doxazosin in human plasma with a lower limit of quantification (LLOQ) as low as 0.100 ng/mL, which is crucial for characterizing the drug's disposition after administration. researchgate.net

Table 1: Example Parameters of a Validated LC-MS/MS Method Using a Deuterated Internal Standard

oup.comresearchgate.net| Parameter | Description | Example Value/Finding | Reference |

|---|---|---|---|

| Analytical Technique | The primary instrumentation used for separation and detection. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Internal Standard (IS) | Compound added to samples to correct for analytical variability. | Doxazosin-d8 |

Contributions to Mechanistic Drug-Drug Interaction Research

Mechanistic drug-drug interaction (DDI) studies are a critical component of preclinical and clinical drug development, designed to understand and predict how co-administered drugs may affect each other's safety and efficacy. Doxazosin is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. nih.gov Consequently, it has the potential to interact with other drugs that are inhibitors or inducers of this enzyme. nih.gov

The role of this compound in this context is to enable the precise measurement of doxazosin concentrations when a potential interactor is co-administered. While not the agent being investigated for interaction, the stable isotope-labeled internal standard is indispensable for the underlying bioanalytical assay. By providing reliable quantification, it allows researchers to determine if the metabolism of doxazosin is altered, reflected by changes in its plasma concentration or clearance rate. For instance, co-administration with a strong CYP3A inhibitor would be expected to increase plasma levels of doxazosin. nih.gov

Similarly, pharmacodynamic interactions, such as the additive effects observed with phosphodiesterase-5 (PDE-5) inhibitors, are underpinned by pharmacokinetic data to understand the exposure-response relationship. nih.govmedsafe.govt.nz The accuracy afforded by using this compound as an internal standard ensures that any observed changes in pharmacokinetics are real and not artifacts of analytical variability, thereby providing a solid foundation for interpreting mechanistic DDI studies.

Table 2: Drug Classes Investigated for Interactions with Doxazosin

The accurate quantification of doxazosin, enabled by internal standards like this compound, is fundamental to studying these potential interactions.

nih.gov| Interacting Drug Class | Potential Mechanism/Effect | Reference |

|---|---|---|

| Strong CYP3A Inhibitors | Inhibition of doxazosin metabolism, potentially increasing its plasma concentration. | |

| Phosphodiesterase-5 (PDE-5) Inhibitors (e.g., sildenafil) | Additive pharmacodynamic effects, leading to potential symptomatic hypotension. |

Role in Understanding Stereospecific Drug Disposition in Preclinical Contexts

Doxazosin is a chiral molecule and is administered clinically as a racemate, a 1:1 mixture of its two enantiomers, (R)- and (S)-doxazosin. frontiersin.org It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Research has shown that the metabolism of doxazosin is indeed stereoselective, meaning the body processes the (R)- and (S)-forms differently. frontiersin.org

In preclinical studies, particularly in rats, significant differences have been observed in the plasma concentrations and elimination rates of the two enantiomers. frontiersin.org For example, after administration of the racemic mixture, the plasma concentration ratio of the (+)-enantiomer to the (−)-enantiomer increased over time, indicating that the (−)-enantiomer is eliminated more rapidly. frontiersin.org Furthermore, in vitro studies using human liver microsomes and recombinant CYP enzymes revealed that different enzymes have varying preferences for metabolizing each enantiomer. CYP3A4, for instance, was found to highly specifically catalyze the formation of a particular metabolite from (−)-doxazosin. frontiersin.org

To accurately study this stereospecific disposition, it is crucial to have an analytical method that can distinguish and separately quantify each enantiomer in a biological sample. The use of a stereospecific internal standard, such as this compound, is vital for this purpose. It allows researchers to precisely quantify the (R)-enantiomer, even in the presence of the (S)-enantiomer and their respective metabolites. This ensures that the pharmacokinetic parameters calculated for the (R)-enantiomer are accurate, providing clear insights into its unique absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Research Findings on the Stereospecific Disposition of Doxazosin Enantiomers

frontiersin.org| Finding | Observation Detail | Research Context | Reference |

|---|---|---|---|

| Differential Elimination | The elimination of (+)-Doxazosin was slower than that of (−)-Doxazosin. | Rat liver microsomal system | |

| Changing Plasma Ratio | The plasma concentration ratio of (+)-DOX to (−)-DOX increased from 1.7 to 17.1 over 360 minutes. | In vivo study in rats |

Enhancing Research Accuracy in Drug Candidate Screening and Optimization

Drug candidate screening and lead optimization are phases of drug development that involve analyzing a large number of compounds and samples to identify those with the most promising characteristics. The accuracy, precision, and efficiency of the analytical methods used are paramount. The use of this compound as an internal standard significantly enhances the quality of data generated during these high-throughput activities.

The inherent variability in high-throughput screening (HTS) can arise from automated liquid handling, slight differences in sample matrix composition, and instrument performance over long analytical runs. A reliable internal standard like this compound mitigates these sources of error. acanthusresearch.comnebiolab.com This improved accuracy ensures that the distinctions made between different drug candidates are based on their actual properties rather than analytical noise.

A key example is the development of "dilute-and-shoot" LC-MS/MS methods for screening multiple antihypertensive drugs in urine. oup.com These methods are designed for speed and simplicity; samples undergo minimal preparation before being injected into the instrument. In such a workflow, where matrix effects can be pronounced, the inclusion of doxazosin-d8 was critical for ensuring the method was reproducible, sensitive, and specific. oup.com By providing a robust and reliable anchor for quantification, this compound enables researchers to confidently screen compound libraries and accurately assess the effects of structural modifications during lead optimization, ultimately leading to more informed decision-making in the drug development pipeline.

Table 4: Performance of a Rapid Screening Assay Using Doxazosin-d8

This data demonstrates the high sensitivity and reliability required for effective drug candidate screening, achieved through the use of a deuterated internal standard.

oup.com| Performance Metric | Assay Characteristic | Reference |

|---|---|---|

| Sample Preparation Time | Approximately 30 seconds per sample. | |

| Total Analysis Time | 11 minutes per sample. |

Impurity Profiling and Chemical Stability Research of R Doxazosin D8

Development of Analytical Methods for Impurity Detection and Quantification

The development of robust analytical methods is fundamental to identifying and quantifying impurities that may arise during the synthesis or storage of (R)-Doxazosin-d8. These impurities can include process-related substances and degradation products that may affect the accuracy of research outcomes. researchgate.net

Chromatographic Separation of Related Substances and Degradation Products

Chromatographic techniques are essential for separating this compound from its potential impurities. numberanalytics.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed.

Several reversed-phase HPLC (RP-HPLC) methods have been developed to separate Doxazosin (B1670899) from its related compounds and degradation products. pnrjournal.com One such method utilizes a LiChrospher 60 RP-Select B column with a gradient elution system, which has been validated for specificity, linearity, accuracy, and precision. usp.org Another isocratic RP-HPLC method achieved good resolution between Doxazosin and its impurities, including 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione (DQD), in under four minutes using a mobile phase of methanol, acetonitrile (B52724), water, and triethylamine. cu.edu.eg

For enhanced separation efficiency and speed, UPLC methods have also been established. A stability-indicating UPLC method using an Acquity UPLC BEH C18 column effectively separates Doxazosin from six known process-related impurities and various degradation products formed under stress conditions. ajrconline.orgajrconline.org This method employs a gradient elution with aqueous phosphoric acid and a mixture of methanol, water, and acetonitrile, with detection at 210 nm. ajrconline.orgajrconline.org

Thin-layer chromatography (TLC) has also been applied for the separation of Doxazosin from its degradation products, followed by densitometric measurement for quantification. cu.edu.egnih.gov

Table 1: Examples of Chromatographic Conditions for Doxazosin Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | LiChroCART-Lichrosphere100 RP-18 (250 × 4.0 mm, 5 μm) | Methanol:Water (60:40, v/v) | UV at 247 nm | hilarispublisher.com |

| RP-HPLC | Inertsil ODS-3 | Acetonitrile-ammonium acetate (B1210297) (10 mM, pH 4.0) (gradient) | PDA at 265 nm | nih.gov |

| UPLC | Acquity UPLC BEH C18 (100mm X 2.1 mm, 1.7 µm) | Eluent-A: Aqueous 2% H₃PO₄; Eluent-B: Methanol:Water:Acetonitrile (200:100:700) (gradient) | UV at 210 nm | ajrconline.orgajrconline.org |

| TLC | N/A | Ethyl acetate:Methanol:Triethylamine (4:0.4:0.3, v/v/v) | Densitometry at 345 nm | cu.edu.eg |

Mass Spectrometric Techniques for Impurity Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and identification of impurities. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. researchgate.netnih.gov

LC-ESI-MS/MS has been instrumental in identifying impurities formed during the synthesis of Doxazosin. nih.gov By analyzing the fragmentation patterns, researchers can deduce the structures of unknown compounds. For instance, an impurity with a mass-to-charge ratio (m/z) of 290 was identified as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) by comparing its MS/MS spectrum with that of the parent Doxazosin molecule (m/z 452). researchgate.netoup.com

Gas chromatography-mass spectrometry (GC-MS) has also been developed for the specific detection of genotoxic impurities, such as alkyl methanesulfonates, which could potentially form during the synthesis of Doxazosin Mesylate. ijpsonline.com A highly sensitive GC-MS method using selective ion monitoring (SIM) mode can quantify four carcinogenic alkyl methanesulfonates at permissible levels. ijpsonline.com

Degradation Pathway Elucidation and Stress Stability Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and identifying its likely degradation products. hilarispublisher.com This involves subjecting the compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. ajrconline.orgajrconline.org

Studies on Doxazosin have shown that it is susceptible to degradation under acidic and basic conditions, while being relatively stable under thermal and photolytic stress. ajrconline.orgajrconline.orghilarispublisher.comresearchgate.net Specifically, significant degradation has been observed under acid and base hydrolysis. ajrconline.orgajrconline.org One study found that degradation in 1M HCl followed zero-order kinetics, while degradation in 1M NaOH followed first-order kinetics. hilarispublisher.com

Under photolytic conditions (UVA and UVC light), Doxazosin shows some degradation, with the rate being faster under UVC irradiation. irb.hr The presence of oxygen can lead to the formation of additional degradation products. irb.hr In contrast, no significant degradation was observed under oxidative stress with hydrogen peroxide in some studies, while others reported degradation. hilarispublisher.comnih.gov

The identification of products formed during these stress tests helps in elucidating the degradation pathways. researchgate.net For example, under photolytic and photocatalytic conditions, degradation products resulting from the cleavage of the dioxane cycle and hydroxylation have been identified. researchgate.net

Table 2: Summary of Doxazosin Forced Degradation Studies

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 0.1N-1.5M HCl) | Degradation observed | ajrconline.orgajrconline.orghilarispublisher.comnih.gov |

| Base Hydrolysis (e.g., 0.1N-1.5M NaOH) | Degradation observed | ajrconline.orgajrconline.orghilarispublisher.comnih.gov |

| Oxidation (e.g., 3-30% H₂O₂) | Degradation observed in some studies, stable in others | ajrconline.orghilarispublisher.comnih.gov |

| Thermal Degradation (e.g., 60-105°C) | Generally stable | ajrconline.orghilarispublisher.comnih.gov |

| Photolytic Degradation (e.g., UV light, sunlight) | Degradation observed, forms multiple degradants | hilarispublisher.comirb.hrnih.gov |

Assessment of Long-Term Chemical Stability for Research Reference Standards

The long-term chemical stability of a research reference standard like this compound is paramount for its use in quantitative analysis. Stability studies are performed according to International Council for Harmonisation (ICH) guidelines, typically involving long-term testing at controlled room temperature and humidity (e.g., 25°C ± 2°C / 60% ± 5% RH) and accelerated testing at higher temperature and humidity (e.g., 40°C ± 2°C / 75% ± 5% RH). asianjpr.commetfop.edu.in

For Doxazosin Mesylate, stability studies have been conducted on the active pharmaceutical ingredient, with results indicating no significant changes in parameters over the study period. geneesmiddeleninformatiebank.nl Based on such data, a retest period of up to 5 years with no special storage precautions has been justified for the drug substance. geneesmiddeleninformatiebank.nl The stability of formulated products has also been assessed, showing no significant changes in physicochemical properties or performance after storage for several months under accelerated conditions. asianjpr.com These findings suggest that Doxazosin is a stable compound, which is a critical attribute for a reference standard. The deuterated enantiomer, this compound, is expected to exhibit similar long-term stability, ensuring its reliability as an internal standard over time.

Future Research Directions and Methodological Advances for R Doxazosin D8

Emerging Analytical Technologies for Deuterated Pharmaceutical Compounds

The analysis of deuterated compounds is critical for understanding their behavior and ensuring their quality. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of analysis, several emerging technologies promise to provide deeper insights. wiseguyreports.comsymeres.com

High-Resolution Mass Spectrometry (HRMS): Beyond standard quantification, HRMS is crucial for characterizing deuterated compounds. It can precisely determine the extent and location of deuterium (B1214612) incorporation, which is vital for confirming the identity and purity of (R)-Doxazosin-d8. caymanchem.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique, increasingly used in the biopharmaceutical industry to study protein conformation and dynamics. chromatographyonline.com While typically applied to large molecules, its principles could be adapted to study the interaction of small molecules like this compound with their biological targets.

Advanced NMR Spectroscopy: Modern NMR, often operating at high magnetic field strengths (e.g., 400 MHz or higher), provides detailed structural information. symeres.com For this compound, 2H (Deuterium) NMR can directly probe the labeled sites, complementing standard 1H and 13C NMR for complete structural confirmation. symeres.com Two-dimensional NMR techniques such as HSQC and HMBC are already used to characterize the non-deuterated doxazosin (B1670899) and are essential for assigning signals in its deuterated analogue. researchgate.net Variable-temperature NMR could also be employed to study conformational isomers. symeres.com

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging gas-phase technique that provides unambiguous structural information about molecules, including their specific isomeric and isotopic forms, without requiring chromatographic separation. spectroscopyonline.com For a complex chiral and deuterated molecule like this compound, MRR could offer unparalleled specificity in identifying the correct stereoisomer and confirming the precise location of the deuterium atoms, a significant advantage over other methods that may struggle to differentiate subtle structural variations. spectroscopyonline.com

| Technology | Primary Application for this compound | Key Advantage |

|---|---|---|

| LC-MS/MS | Quantification of Doxazosin in biological matrices (using this compound as internal standard). researchgate.net | High sensitivity and specificity for quantitative analysis. smolecule.com |

| High-Resolution Mass Spectrometry (HRMS) | Purity assessment and confirmation of deuterium incorporation. | Precise mass measurement to confirm elemental composition. chromatographyonline.com |

| Multi-dimensional NMR (HSQC, HMBC) | Complete structural elucidation and assignment of atomic signals. researchgate.net | Unambiguous confirmation of molecular structure. symeres.com |

| Molecular Rotational Resonance (MRR) | Unambiguous identification of stereoisomers and isotopologues. | Provides clear structural information without pre-analytical separation. spectroscopyonline.com |

Integration of In Silico Modeling with Experimental Deuterium Research

Computational, or in silico, modeling is becoming an indispensable partner to experimental research in the field of deuterated compounds. This synergy allows for the prediction and rationalization of the effects of deuteration on a molecule's properties.

The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate for reactions where this bond is broken, a common step in drug metabolism by enzymes like cytochrome P450s. scispace.comdovepress.com

In silico models, particularly those based on density functional theory (DFT), can now routinely predict the magnitude of deuterium KIEs. wikipedia.org For a molecule like doxazosin, computational models could predict how deuteration at different positions might alter its metabolic fate. For instance, if a particular C-H bond is a primary site of metabolic oxidation, replacing it with a C-D bond could slow down this process, potentially improving the drug's metabolic stability.

Furthermore, molecular dynamics (MD) simulations can be used to model the interaction between a deuterated ligand like this compound and its biological target, such as the α1-adrenergic receptor. caymanchem.com These simulations can help researchers understand if the subtle changes in vibrational modes and bond lengths caused by deuteration affect binding affinity or receptor activation dynamics. Combining these computational predictions with experimental data from techniques like HDX-MS or enzyme kinetic assays provides a powerful, holistic view of the deuterated drug's behavior. nih.govrsc.org

Novel Applications in Translational Research and Mechanistic Toxicology

While this compound is currently used as an analytical standard, its properties open doors to more advanced applications in translational and toxicological research.

Translational Research: Deuterated compounds can be used as metabolic tracers to elucidate drug metabolism pathways and identify potential drug targets. wiseguyreports.commdpi.com By administering a mixture of deuterated and non-deuterated doxazosin and analyzing the metabolic products, researchers can gain a clearer understanding of how the drug is processed in the body. This information is crucial for translating preclinical findings into clinical outcomes. mdpi.com The use of deuterated analogs can help in designing smarter, faster, and more cost-effective clinical trials. dovepress.com

Mechanistic Toxicology: Deuteration can be a powerful tool to investigate mechanisms of toxicity. If a drug's toxicity is caused by the formation of a reactive metabolite, selectively deuterating the metabolic "soft spot" on the molecule can reduce the formation of that toxic metabolite. researchgate.net For doxazosin, if any adverse effects were linked to a specific metabolite, a deuterated version like this compound could be used in studies to confirm this mechanism. By comparing the toxicological profiles of the deuterated and non-deuterated compounds, researchers can pinpoint the bioactivation pathways responsible for toxicity. researchgate.netnih.gov This approach helps in designing safer drugs from the outset.

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Chiral Compounds

The synthesis and application of molecules that are both deuterated and chiral, such as this compound, present a unique set of challenges and opportunities.

Challenges:

Stereoselective Synthesis: The primary challenge is achieving high stereoselectivity, ensuring that only the desired enantiomer (the (R)-form in this case) is produced. This often requires complex, multi-step syntheses using chiral catalysts or auxiliaries. metu.edu.trnih.gov

Site-Selective Deuteration: Introducing deuterium atoms at specific positions without isotopic scrambling is difficult. This requires specialized reagents and reaction conditions, such as catalytic H-D exchange or the use of deuterated building blocks. mdpi.comassumption.edu Flow chemistry is an emerging technique that can offer more precise control over reaction conditions, potentially improving selectivity and reducing decomposition. ansto.gov.au

Cost and Scale-Up: The reagents and catalysts required for both stereoselective and deuteroselective synthesis are often expensive, and the processes can be labor-intensive, making large-scale production a significant hurdle. assumption.eduansto.gov.au

Analytical Characterization: Confirming both the enantiomeric purity and the precise deuterium incorporation in the final product requires a sophisticated suite of analytical tools, as described in section 7.1.

Opportunities:

Improved Pharmacokinetics and Safety: The strategic placement of deuterium can slow down metabolic degradation, leading to improved drug stability and a longer half-life. dovepress.commdpi.com This can potentially reduce the required dose and frequency, enhancing patient convenience and safety.

Stabilization of Chiral Centers: For some molecules, a chiral center containing a hydrogen atom can be unstable and prone to in vivo racemization (interconversion between enantiomers). Replacing this hydrogen with deuterium can stabilize the chiral center, a strategy known as Deuterium-Enabled Chiral Switching (DECS). acs.org This allows for the development of a single, more effective enantiomer from a previously inseparable racemic mixture.

New Intellectual Property: Deuterated versions of existing drugs can often be patented as new chemical entities. scispace.comclearsynthdiscovery.com This provides a significant commercial incentive for pharmaceutical companies to explore deuteration as a life-cycle management strategy for established drugs.

Q & A

Basic Research Questions

Q. How is (R)-Doxazosin-d8 synthesized and characterized for research use?

- Methodological Answer : this compound is synthesized via deuteration of the parent compound at specific positions (e.g., piperazine ring), confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization requires ≥98% isotopic purity (atom% D), validated using liquid chromatography–mass spectrometry (LC-MS) . For novel compounds, detailed synthetic protocols (reagents, reaction conditions) and purity data (HPLC traces, elemental analysis) must be included in supplementary materials to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Stable isotope dilution assays (SIDA) with LC-MS/MS are optimal. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Validate methods per FDA guidelines: include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (≥80%) . Cross-validate with non-deuterated doxazosin to ensure no isotopic interference .

Advanced Research Questions

Q. How should researchers design experiments to assess the metabolic stability of this compound compared to non-deuterated doxazosin?

- Methodological Answer : Use in vitro hepatocyte or microsomal assays under controlled conditions (pH 7.4, 37°C). Monitor deuterium kinetic isotope effects (KIEs) by measuring half-life () and intrinsic clearance (). Include triplicate runs and negative controls (e.g., heat-inactivated enzymes). Statistically compare results using ANOVA with post-hoc Tukey tests to identify significant differences () .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated doxazosin in preclinical studies?

- Methodological Answer : Contradictions may arise from unaccounted KIEs or assay variability.

Re-evaluate experimental design : Ensure dose normalization (mg/kg) and matched sampling timepoints.

Cross-validate assays : Compare LC-MS/MS data with radiometric or fluorescence-based methods.

Apply sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in PK parameters (e.g., , AUC).

Document discrepancies transparently and contextualize findings using prior literature (e.g., deuterated drug studies in hypertension models) .

Q. How can researchers optimize isotope labeling positions in this compound to minimize metabolic interference?

- Methodological Answer : Prioritize deuteration at metabolically inert sites (e.g., aromatic rings) over labile positions (e.g., methyl groups). Use in silico tools (e.g., MetaSite, Schrödinger) to predict metabolic hotspots. Validate predictions with in vitro metabolite ID studies (high-resolution LC-MS/MS) and compare fragmentation patterns to non-deuterated analogs .

Data Management and Ethical Considerations

Q. What are the best practices for sharing datasets involving this compound in clinical research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). De-identify patient data using pseudonymization and provide metadata (e.g., dosing regimens, assay conditions) in standardized formats (ISA-Tab). For GDPR compliance, obtain explicit consent for data reuse and restrict access via controlled repositories (e.g., Zenodo, Figshare) .

Q. How should researchers address potential biases in comparative studies of deuterated vs. non-deuterated drugs?

- Methodological Answer :

Blinding : Mask analysts to treatment groups during data acquisition.

Randomization : Use block randomization in animal/human studies to balance covariates (e.g., age, weight).

Bias assessment : Apply tools like ROBINS-I to evaluate confounding factors in observational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.